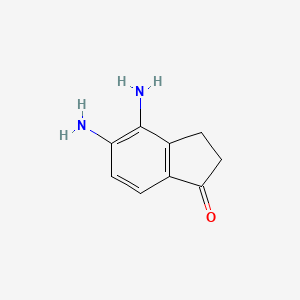
2-Methyl-1-(2-phenylethyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Méthyl-1-(2-phényléthyl)aziridine est un composé organique appartenant à la famille des aziridines, caractérisée par un cycle à trois chaînons contenant un atome d'azote. Ce composé se distingue par sa structure cyclique tendue, qui lui confère une réactivité significative, ce qui en fait un intermédiaire précieux dans diverses synthèses chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-Méthyl-1-(2-phényléthyl)aziridine implique généralement la réaction de la 2-phényléthylamine avec un époxyde approprié en conditions basiques. Une méthode courante consiste à utiliser l'hydrure de sodium comme base et le chlorure de méthylène comme solvant . La réaction se déroule par substitution nucléophile, où l'amine attaque l'époxyde, conduisant à la formation du cycle aziridine.
Méthodes de production industrielle
La production industrielle de la 2-Méthyl-1-(2-phényléthyl)aziridine utilise souvent des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées garantit un rendement et une pureté élevés du produit. Le choix des solvants et des bases peut varier en fonction de l'installation industrielle spécifique et des spécifications du produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
La 2-Méthyl-1-(2-phényléthyl)aziridine subit diverses réactions chimiques, notamment :
Réactions d'ouverture de cycle : Ces réactions sont facilitées par des nucléophiles tels que l'eau, les alcools et les amines.
Oxydation et réduction : Le composé peut être oxydé pour former des amides correspondants ou réduit pour donner des amines.
Réactions de substitution : Le cycle aziridine peut participer à des réactions de substitution, où l'atome d'azote est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Nucléophiles : Eau, alcools, amines
Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque
Agents réducteurs : Hydrure de lithium aluminium, borohydrure de sodium
Principaux produits formés
Produits d'ouverture de cycle : Alcools aminés, éthers aminés
Produits d'oxydation : Amides
Produits de réduction : Amines
Applications de la recherche scientifique
La 2-Méthyl-1-(2-phényléthyl)aziridine a diverses applications dans la recherche scientifique :
Industrie : Utilisé dans la production de polymères et comme agent de réticulation dans les revêtements et les adhésifs.
Mécanisme d'action
Le mécanisme d'action de la 2-Méthyl-1-(2-phényléthyl)aziridine implique principalement sa capacité à subir des réactions d'ouverture de cycle. Le cycle aziridine tendu est hautement réactif, ce qui en fait un excellent électrophile. Lors de l'attaque nucléophile, le cycle s'ouvre, conduisant à la formation de divers produits en fonction de la nature du nucléophile. Cette réactivité est exploitée en chimie synthétique pour créer une large gamme de composés azotés .
Applications De Recherche Scientifique
2-Methyl-1-(2-phenylethyl)aziridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(2-phenylethyl)aziridine primarily involves its ability to undergo ring-opening reactions. The strained aziridine ring is highly reactive, making it an excellent electrophile. Upon nucleophilic attack, the ring opens, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in synthetic chemistry to create a wide range of nitrogen-containing compounds .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Phényléthylaziridine
- N-Méthylaziridine
- N-Phénylaziridine
Comparaison
La 2-Méthyl-1-(2-phényléthyl)aziridine est unique en raison de son motif de substitution spécifique, qui confère une réactivité et une sélectivité distinctes dans les réactions chimiques. Par rapport à la 2-Phényléthylaziridine, le groupe méthyle dans la 2-Méthyl-1-(2-phényléthyl)aziridine augmente sa stabilité et modifie son profil de réactivité. La N-Méthylaziridine et la N-Phénylaziridine, bien que similaires en structure, présentent une réactivité différente en raison de la présence de groupes donneurs d'électrons ou attracteurs d'électrons sur l'atome d'azote .
Propriétés
Numéro CAS |
39657-33-5 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
2-methyl-1-(2-phenylethyl)aziridine |
InChI |
InChI=1S/C11H15N/c1-10-9-12(10)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
Clé InChI |
AVBXJFOMKCOCIS-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)
![6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11917719.png)



![2H-Isoxazolo[5,4-e]indole](/img/structure/B11917762.png)

![5-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11917767.png)





